molecular formula C20H16FN5O5 B2436266 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052621-21-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2436266
CAS No.: 1052621-21-2
M. Wt: 425.376
InChI Key: RZZRTAUGFWTTAH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O5/c21-11-1-4-13(5-2-11)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-12-3-6-14-15(9-12)31-8-7-30-14/h1-6,9,17-18H,7-8,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZRTAUGFWTTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,4]dioxin core, followed by the introduction of the fluorophenyl group and the pyrrolo[3,4-d][1,2,3]triazole moiety. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups with others to modify the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Research has demonstrated that compounds with similar structural frameworks exhibit significant biological activities:

1. Antimicrobial Activity
Compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl) have shown promising results in antimicrobial assays. For example, studies have highlighted their efficacy against various bacterial strains and fungi. The mechanism of action often involves the inhibition of specific enzymes critical for microbial survival .

2. Anticancer Properties
The anticancer potential of related compounds has been extensively studied. For instance, some derivatives have been shown to inhibit the proliferation of cancer cell lines such as MCF7 (human breast adenocarcinoma) through mechanisms that may involve apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition
N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives have been evaluated for their ability to inhibit key enzymes linked to diseases such as Alzheimer's and Type 2 Diabetes Mellitus (T2DM). These compounds often demonstrate competitive inhibition against enzymes like acetylcholinesterase and alpha-glucosidase .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications to the benzodioxin core or the acetamide group can significantly influence their pharmacological properties. For instance:

  • Substituents on the phenyl ring can enhance binding affinity to biological targets.
  • Altering the dioxo-pyrrolo structure can lead to improved selectivity and potency against specific enzymes or cancer cells.

Case Studies

Several studies have documented the synthesis and evaluation of N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives:

StudyCompoundApplicationFindings
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfonamideAntimicrobialEffective against Gram-positive bacteria
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-acetaminophenAnticancerInduced apoptosis in MCF7 cells
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yloxy) derivativesEnzyme inhibitionSignificant inhibition of acetylcholinesterase

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds with aromatic and fluorinated groups. Examples could be:

  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis and biological properties of this compound, particularly focusing on its enzyme inhibitory effects and potential therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides and acetamides. The synthesis typically involves maintaining specific pH conditions and using polar aprotic solvents like DMF. The following scheme outlines the general synthetic pathway:

  • Starting Material : 2,3-dihydro-1,4-benzodioxin-6-amine.
  • Reagents : 4-methylbenzenesulfonyl chloride and 2-bromo-N-(un/substituted-phenyl)acetamides.
  • Conditions : Aqueous Na2CO3 to maintain pH; stirring at room temperature.
  • Characterization : Compounds are characterized using IR and NMR spectroscopy.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) exhibit significant inhibitory activity against various enzymes:

Enzyme Inhibition Activity IC50 Values
α-GlucosidaseModerate to high inhibitionVaries by derivative
Acetylcholinesterase (AChE)Weak inhibitionVaries by derivative
Butyrylcholinesterase (BChE)Moderate inhibitionVaries by derivative

The compounds were tested in vitro against yeast α-glucosidase and AChE. Most derivatives showed substantial inhibition against α-glucosidase while demonstrating weaker effects on AChE. The IC50 values were calculated using enzyme kinetics software and statistical analysis was performed to validate results .

The mechanism behind the enzyme inhibitory activity is believed to involve competitive inhibition where the compounds bind to the active site of the enzymes. Molecular docking studies support these findings by showing favorable interactions between the synthesized compounds and the target enzymes .

Case Studies

A recent study explored the biological activity of a series of N-substituted derivatives based on the benzodioxane moiety. The findings indicated that these compounds not only inhibited enzyme activity but also exhibited cytotoxic effects against cancer cell lines in vitro:

  • Study on α-Glucosidase Inhibition :
    • Objective : To assess the potential of synthesized compounds as anti-diabetic agents.
    • Results : Several compounds showed IC50 values in the micromolar range against α-glucosidase.
  • Study on AChE Inhibition :
    • Objective : To evaluate potential treatments for Alzheimer's disease.
    • Results : While some derivatives showed weak inhibition of AChE, they were still considered for further optimization to enhance their potency .

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrrolo[3,4-d][1,2,3]triazole core in this compound?

Answer: The pyrrolo[3,4-d][1,2,3]triazole moiety can be synthesized via cyclocondensation reactions using precursors like hydrazine derivatives and carbonyl-containing intermediates. For example, triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of thiosemicarbazides has been validated for analogous structures . Evidence from the synthesis of 1,2,3-triazole derivatives using cyclic diaryliodonium salts (as in GP1 and GP2 procedures) suggests that iodine-mediated cyclization could also be adapted for this system .

Basic: How can the molecular structure be confirmed after synthesis?

Answer: Structural elucidation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks, particularly for the benzodioxin and fluorophenyl groups.
  • X-ray crystallography : To resolve stereochemical ambiguities in the pyrrolotriazole core and confirm regioselectivity of substituents .
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight validation.
    For example, PubChem-derived data (e.g., InChIKey and SMILES strings) for structurally related compounds can guide spectral interpretation .

Advanced: How can researchers optimize the coupling of the benzodioxin moiety with the pyrrolotriazole-acetamide fragment?

Answer: The acetamide linker offers a strategic site for coupling. Methodological approaches include:

  • Mitsunobu reaction : To form C–N bonds between hydroxylated benzodioxin derivatives and the acetamide group.
  • Pd-catalyzed cross-coupling : For sp2^2-hybridized carbon linkages, as demonstrated in the synthesis of fluorobenzamide derivatives .
  • Stepwise functionalization : Introduce protecting groups (e.g., tert-butoxycarbonyl, Boc) on the pyrrolotriazole nitrogen to prevent side reactions during coupling .

Advanced: What analytical methods are suitable for assessing purity and stability under varying conditions?

Answer:

  • HPLC-PDA/MS : To monitor degradation products under thermal or photolytic stress (e.g., 40–60°C, UV light exposure).
  • Differential scanning calorimetry (DSC) : To determine melting points and identify polymorphic transitions, critical for stability in solid-state formulations .
  • Kinetic solubility assays : Use phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO) to evaluate solubility trends relevant to in vitro testing .

Advanced: How can the compound’s interaction with biological targets (e.g., enzymes) be systematically investigated?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or receptors), leveraging the fluorophenyl group’s potential for π–π interactions .
  • Surface plasmon resonance (SPR) : To quantify real-time binding kinetics (Kd_\text{d}, kon_\text{on}/koff_\text{off}) .
  • In vitro enzymatic assays : For example, fluorogenic substrates to measure inhibition potency (IC50_{50}) in dose-response studies .

Basic: What are the key considerations for designing a stability study of this compound in solution?

Answer:

  • Solvent selection : Use aprotic solvents (e.g., DMSO) to minimize hydrolysis of the acetamide bond.
  • pH dependence : Test stability across physiological pH ranges (4.5–7.4) to simulate gastrointestinal or intracellular environments.
  • Light sensitivity : Store solutions in amber vials if the benzodioxin group shows UV-induced degradation .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar compounds?

Answer:

  • Meta-analysis : Compare datasets from PubChem and peer-reviewed journals (e.g., Bioorganic & Medicinal Chemistry Letters) to identify assay-specific variables (e.g., cell line selectivity, incubation time) .
  • Structure-activity relationship (SAR) modeling : Use computational tools to isolate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity .
  • Dose-range refinement : Replicate conflicting studies with extended concentration gradients (e.g., 0.1 nM–100 µM) to clarify EC50_{50}/IC50_{50} discrepancies .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Answer:

  • Flow chemistry : For exothermic or air-sensitive steps (e.g., iodonium salt formation), continuous flow systems enhance reproducibility .
  • Microwave-assisted synthesis : Reduces reaction time for slow steps (e.g., cyclization) by 50–70% compared to conventional heating .
  • Intermediate purification : Use flash chromatography or crystallization after each step to minimize carryover of impurities .

Basic: How can researchers validate the absence of toxic byproducts in the final compound?

Answer:

  • LC-MS/MS screening : Detect trace impurities (e.g., genotoxic nitrosamines) at ppm levels.
  • Ames test : Assess mutagenicity of crude extracts using Salmonella typhimurium strains .
  • Elemental analysis : Confirm stoichiometric ratios of C, H, N, and S to rule out persistent solvents or reagents .

Advanced: What computational tools are recommended for predicting metabolic pathways?

Answer:

  • SwissADME : Predicts cytochrome P450 (CYP) metabolism sites, particularly for the fluorophenyl and benzodioxin groups .
  • MetaSite : Identifies potential glucuronidation or sulfation sites on the acetamide linker .
  • Molecular dynamics (MD) simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to prioritize in vitro metabolite profiling .

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